molecular formula C9H18O B099860 2,2-Dimethyl-3-heptanone CAS No. 19078-97-8

2,2-Dimethyl-3-heptanone

Cat. No. B099860
CAS RN: 19078-97-8
M. Wt: 142.24 g/mol
InChI Key: ZLMHETMAEHQFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including anionic polymerization, enantiodifferentiating hydrogenation, and acid-catalyzed cyclization. For instance, anionic polymerization was used to synthesize 2-[(N,N-dialkylamino)dimethylsilyl]-1,3-butadiene derivatives, which could be related to the synthesis of 2,2-dimethyl-3-heptanone by involving functional silyl groups . Optically pure 2,6-dimethyl-3,5-heptanediol, a compound with a similar carbon backbone to 2,2-dimethyl-3-heptanone, was synthesized using enantiodifferentiating hydrogenation . These methods could potentially be adapted for the synthesis of 2,2-dimethyl-3-heptanone.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-Dimethyl-3-heptanone has been studied using techniques such as X-ray crystallography. For example, the molecular structure of bis-2,2,6,6-tetramethylheptane-3,5-dionatolead(II) provides insights into the coordination environment of lead when bonded to a ligand with a heptane backbone . This information could be useful in predicting the molecular geometry and electronic structure of 2,2-dimethyl-3-heptanone.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 2,2-dimethyl-3-heptanone has been explored in various contexts. For example, the Diels-Alder regioselectivity controlled by remote substituents in the synthesis of 7-oxabicyclo[2.2.1]heptanes and the synthesis of energetic organic peroxides demonstrate the influence of substituents on the reactivity of heptane derivatives. These studies could provide a foundation for understanding the types of chemical reactions that 2,2-dimethyl-3-heptanone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with structural similarities to 2,2-dimethyl-3-heptanone have been characterized in several studies. For instance, the thermal stability of 5-alkyl-1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes and the energetic properties of 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptanes provide insights into the stability and reactivity of heptane derivatives. These properties are crucial for practical applications and could be relevant to the behavior of 2,2-dimethyl-3-heptanone under various conditions.

Scientific Research Applications

1. Food Science and Milk Processing

In the field of food science, 2,2-Dimethyl-3-heptanone has been studied for its relevance in milk processing. Vazquez-Landaverde et al. (2005) investigated various volatile compounds, including 2-heptanone, in milk and found them to contribute to off-flavors in ultra-high-temperature (UHT) processed milk. Their study developed a solid-phase microextraction/gas chromatographic technique for analyzing these compounds, which are essential for ensuring the quality and consumer acceptance of dairy products (Vazquez-Landaverde, Velázquez, Torres, & Qian, 2005).

2. Environmental and Atmospheric Studies

Research by Atkinson, Tuazon, and Aschmann (2000) focused on the atmospheric chemistry of 2-heptanone, exploring its reactions with hydroxyl radicals. This study is crucial in understanding the environmental impact of 2-heptanone and its role in the formation of photochemical air pollution in urban and regional areas (Atkinson, Tuazon, & Aschmann, 2000).

3. Analytical Chemistry and Air Quality

The removal of 2-heptanone from the air was studied by Blin-Simiand et al. (2005) using dielectric barrier discharges. This research is significant for air quality control, particularly in removing odorous molecules and reducing electric energy consumption (Blin-Simiand, Tardiveau, Risacher, Jorand, & Pasquiers, 2005).

4. Catalysis and Chemical Synthesis

Studies in catalysis have also highlighted the role of 2-heptanone. Kumar, Mishra, and Kumar (2003) explored the use of a Schiff base cobalt complex catalyst for the selective oxidation of linear alkanes, including 2-heptanone. This research contributes to the development of more efficient catalytic processes in chemical synthesis (Kumar, Mishra, & Kumar, 2003).

5. Health and Safety Studies

Research by Arfsten, Kane, and Still (2002) focused on deriving exposure duration-specific occupational exposure limits for various heptanone compounds, including 4,6-dimethyl-2-heptanone. This study is crucial for establishing safe working environments, particularly in industries where exposure to these compounds is possible (Arfsten, Kane, & Still, 2002).

Safety And Hazards

2,2-Dimethyl-3-heptanone is a highly flammable liquid and vapor. It may cause skin irritation and drowsiness or dizziness. It may be fatal if swallowed and enters airways. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,2-dimethylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-5-6-7-8(10)9(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMHETMAEHQFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172576
Record name 2,2-Dimethyl-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-heptanone

CAS RN

19078-97-8
Record name 2,2-Dimethyl-3-heptanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019078978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2-Dimethyl-heptan-3-ol (0.23 mol) was dissolved in 350 mL of CH2Cl2 in a 500 mL round bottom flask with a magnetic stirbar. The flask was partially cooled with ice. 76.6 g (0.355 mol) of pyridinium chlorochromate was added, while vigorously stirring. The reaction turned black and warmed up slightly. The reaction mixture was stirred at room temperature for 24 hours. The solution was decanted away from the black sludge, which was rinsed with hexane. The organic extracts were combined and chromatographed directly on silica gel. (Note: only silica has been found to trap and remove the reduced non-reacted chromium compounds). The product, 2,2-dimethyl-heptan-3-one, eluted with CH2Cl2/hexane and in a subsequent 10% ethyl acetate/hexane fraction to yield 29.19 g of product at 88% yield. 1H NMR (CDCl3, 500 MHz) δ (ppm): 2.48 (t, 2H), 1.54 (m, 2H), 1.28 (m, 2H), 1.13 (s, 9H), 0.90 (m, 3H).
Quantity
0.23 mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

2,2-Dimethyl-heptan-3-ol (0.23 mol) was dissolved in 350 mL of CH2Cl2 in a 500 mL round bottom flask with a magnetic stirbar. The flask was partially cooled with ice 76.6 g (0.355 mol) of pyridinium chlorochromate was added, while vigorously stirring. The reaction turned black and warmed up slightly. The reaction mixture was stirred at room temperature for 24 hours. The solution was decanted away from the black sludge, which was rinsed with hexane. The organic extracts were combined and chromatographed directly on silica gel. (Note: only silica has been found to trap and remove the reduced non-reacted chromium compounds). The product, 2,2-dimethyl-heptan-3-one, eluted with CH2Cl2/hexane and in a subsequent 10% ethyl acetate/hexane fraction to yield 29.19 g of product at 83% yield. 1H NMR (CDCl3, 500 MHz) δ (ppm): 2.48 (t, 2H), 1.54 (m, 2H), 1.28 (m, 2H), 1.13 (s, 9H), 0.90 (m, 3H).
Quantity
0.23 mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
76.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-heptanone
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-heptanone
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-3-heptanone
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-3-heptanone
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-3-heptanone
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-3-heptanone

Citations

For This Compound
105
Citations
JL Namy, J Souppe, J Collin… - The Journal of Organic …, 1984 - ACS Publications
Notes J. Org. Chem., Vol. 49, No. 11, 1984 2047 (primary, secondary, allylic, aliphatic, aromatic) and Meerwein-Ponndorf reductions of various aldehydes and ketones can be performed…
Number of citations: 221 pubs.acs.org
JW Vogh - Analytical Chemistry, 1971 - ACS Publications
Analysis of carbonyls in complex mixtures, such as automotive exhaust, is seriously hampered by inter-ference problems. Methods for isolating carbonyls from interfering components …
Number of citations: 27 pubs.acs.org
MH Fatemi - Journal of Chromatography A, 2002 - Elsevier
In this study, a quantitative structure–property relationship technique has been used for the simultaneous prediction of Kovats retention indices for some esters, alcohols, aldehyde and …
Number of citations: 70 www.sciencedirect.com
L Lochmann, RL De, J Janča… - Collection of …, 1980 - cccc.uochb.cas.cz
The presence of α-lithio ketone in the initiation mixture formed by a reaction between butyllithium and methyl pivalate was demonstrated. In the initiation of the polymerization of methyl …
Number of citations: 5 cccc.uochb.cas.cz
A Pulido, B Oliver‐Tomas, M Renz, M Boronat… - …, 2013 - Wiley Online Library
The ketonic decarboxylation of carboxylic acids has been carried out experimentally and studied theoretically by DFT calculations. In the experiments, monoclinic zirconia was identified …
F Liu, Y Liang, C Cao, N Zhou - Analytica chimica acta, 2007 - Elsevier
For the retention index of polar compounds, polar groups in molecules would participate in polar interactions between eluents and stationary phases and thus would be expected to …
Number of citations: 40 www.sciencedirect.com
G Buechi, H Wuest - The Journal of Organic Chemistry, 1979 - ACS Publications
Nitrimines, prepared fromketoximes and nitrous acid, can be converted to acetylenes and alienes by treatment with excess acetic anhydride in the presence of pyridine at reflux. With 4-(…
Number of citations: 48 pubs.acs.org
FE Karaat - Acta Scientiarum Polonorum-Hortorum Cultus, 2020 - czasopisma.up.lublin.pl
Rain-fed agriculture is a common growing system relies on rainfall for water requirements of crops. This fact brings some drawbacks in cultivation that causes significant differences in …
Number of citations: 3 czasopisma.up.lublin.pl
PG Kletzke - Journal of Chemical and Engineering Data, 1973 - ACS Publications
The first rule is based on the following considerations: All of the alkanones may be formally derived from 2-propanone by the successive introduction of methyl groups as illustrated In …
Number of citations: 3 pubs.acs.org
X Zhang, P Lu - Journal of Chromatography A, 1996 - Elsevier
For homologous series and their branched-chain isomers, in plots of retention indices of one phase vs. those of another phase of different selectivity, the scattered data points form a …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.